

Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B596098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a substituted aromatic boronic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methoxycarbonyl group provides a handle for further chemical transformations. The boronic acid functional group is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** are summarized below. It is important to note that while some data are readily available from various suppliers, a specific melting point for this isomer is not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1315476-07-3	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BFO ₄	[1] [2] [3]
Molecular Weight	197.96 g/mol	[1] [2] [3]
Appearance	Solid (form may vary)	[4]
Purity	Typically ≥95%	[3]
Storage Temperature	-20°C	[1]
Shipping Temperature	Room Temperature	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**. While raw spectral data is not publicly available, the expected spectral characteristics can be inferred from the compound's structure and data for analogous compounds.

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Spectral data is available.	[5]
¹³ C NMR	Spectral data is available.	[5]
Mass Spectrometry	Spectral data is available.	[5]
Infrared (IR) Spectroscopy	Spectral data is available.	[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** (CAS 1315476-07-3) is not readily available in public databases. However, based on the known

hazards of other substituted phenylboronic acids, the following precautions should be taken.

Table 3: General Safety Information

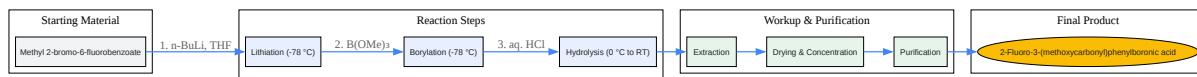
Hazard Category	Recommendations	Reference(s)
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin.	[6]
Skin Corrosion/Irritation	Causes skin irritation.	[6]
Eye Damage/Irritation	Causes serious eye irritation.	[6]
Respiratory Sensitization	May cause respiratory irritation.	[6]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.	[6]
Handling	Avoid breathing dust. Use in a well-ventilated area.	[6]
Storage	Store in a tightly sealed container in a cool, dry place.	[1]

Experimental Protocols

Synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

A detailed experimental protocol for the synthesis of **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** is not explicitly published. However, a plausible synthetic route can be adapted from procedures for structurally similar compounds, such as the one described in US Patent US8822730B2 for the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids. The following is a representative, hypothetical protocol.

Materials:


- Methyl 2-bromo-6-fluorobenzoate

- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate ($B(OMe)_3$)
- Aqueous Hydrochloric Acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Dissolve methyl 2-bromo-6-fluorobenzoate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Slowly add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous $MgSO_4$.

- Filter the mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

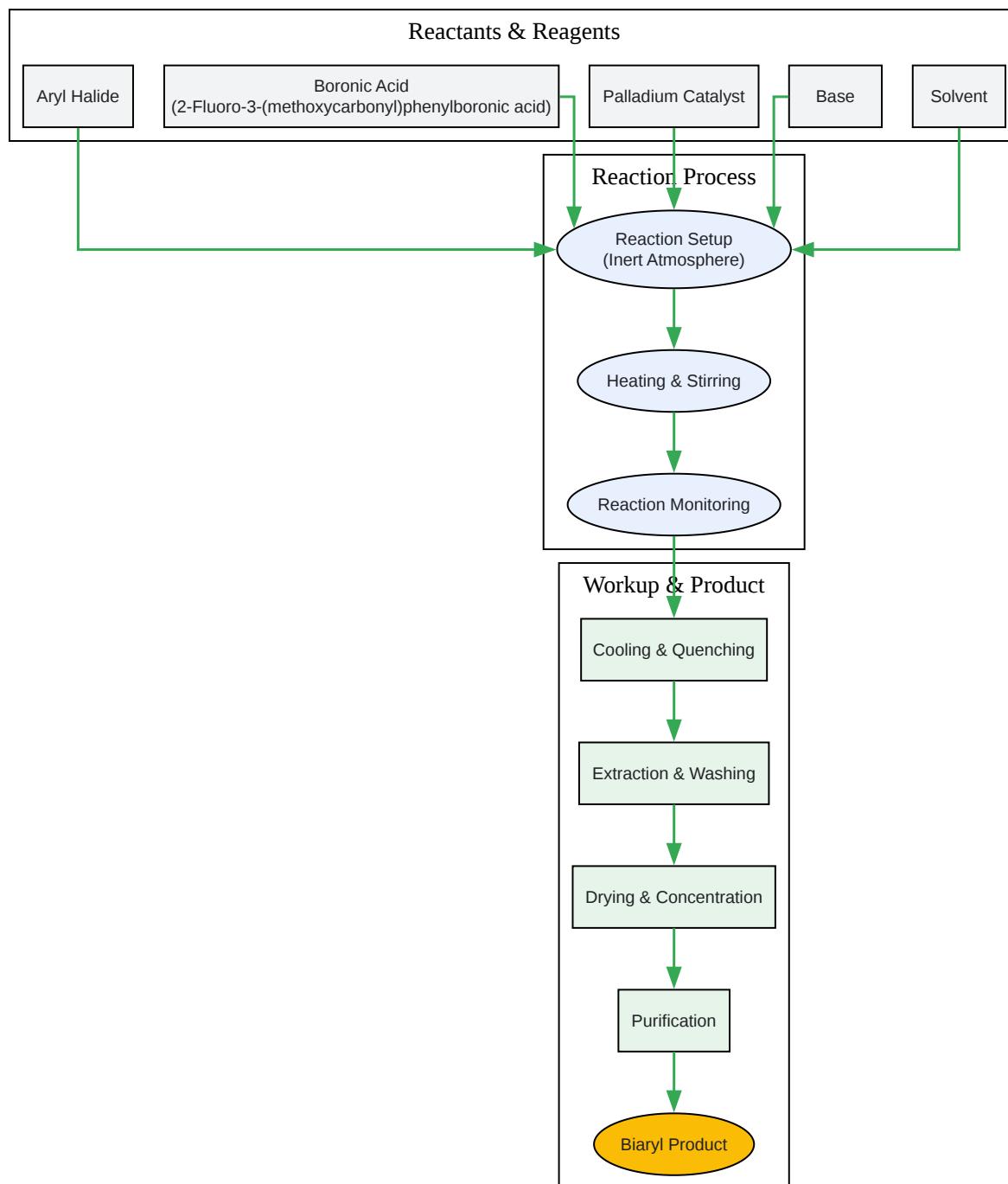
[Click to download full resolution via product page](#)

Synthetic Workflow for **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol.

Materials:

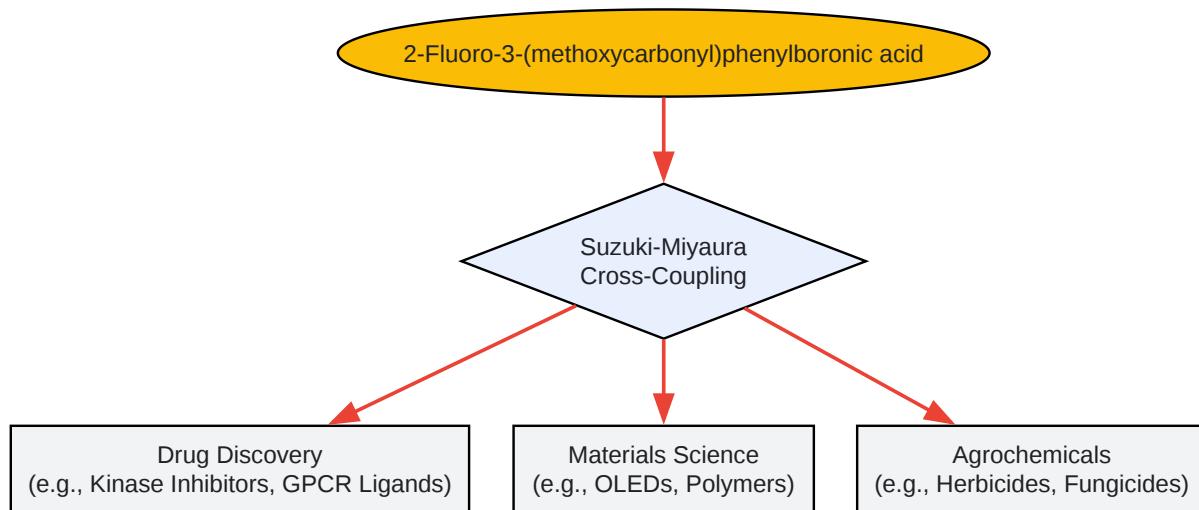

- **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid** (1.2 eq)
- Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water (if using an aqueous base system)

Procedure:

- To an oven-dried Schlenk tube, add the aryl halide, **2-Fluoro-3-(methoxycarbonyl)phenylboronic acid**, the palladium catalyst, and the base under an inert

atmosphere.

- Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
- Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.


[Click to download full resolution via product page](#)

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Applications in Research and Development

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors.

- **Drug Discovery:** The incorporation of the 2-fluoro-3-carboxyphenyl moiety into lead compounds can modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can block metabolic sites and enhance binding to biological targets through favorable electrostatic interactions.
- **Organic Materials:** As a building block for biaryl structures, this compound can be used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic properties of the conjugated system are critical.
- **Agrochemicals:** Similar to pharmaceutical applications, the introduction of this structural motif can lead to the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. 1315476-07-3|(2-Fluoro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. [2-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. [2-FLUORO-3-(METHOXYCARBONYL)PHENYL]BORONIC ACID(1315476-07-3) 1H NMR spectrum [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596098#2-fluoro-3-methoxycarbonyl-phenylboronic-acid-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

